

# GNF362: A Technical Guide to a Novel Inositol Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **GNF362**, a selective and potent inhibitor of inositol trisphosphate 3' kinase B (Itpkb). The information presented herein is intended to support research and development efforts by providing detailed insights into its discovery, chemical properties, mechanism of action, and key experimental data and protocols.

## **Discovery and Development**

**GNF362** was identified through a rigorous discovery process that began with a high-throughput biochemical screen of a two-million-compound library.[1][2] Following the initial screening, the lead compounds underwent medicinal chemistry optimization to improve potency, selectivity, and drug-like properties. Co-crystallography with Itpkb was utilized to understand the binding mechanism and guide further optimization, ultimately leading to the identification of **GNF362**.[1] [2]

# **Chemical Properties and Formulation**

**GNF362** is a low molecular weight, orally bioavailable inhibitor.[1] Its key chemical and physical properties are summarized in the tables below.

### **Chemical Identity**



| Property          | Value                                                                                                        |  |
|-------------------|--------------------------------------------------------------------------------------------------------------|--|
| Formal Name       | 4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]methyl]-1H-pyrazol-3-yl]-benzonitrile |  |
| CAS Number        | 1003019-41-7                                                                                                 |  |
| Molecular Formula | C22H21F3N6                                                                                                   |  |
| Molecular Weight  | 426.4 g/mol                                                                                                  |  |
| Appearance        | White to off-white solid                                                                                     |  |

**Solubility and Storage** 

| Property   | Details                                                                                                                                          |  |
|------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Solubility | Soluble in DMSO, Ethanol, and Methanol. For in vitro studies, it is soluble in DMSO at 100 mg/mL (234.50 mM), though sonication may be required. |  |
| Storage    | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.                       |  |

#### In Vivo Formulation Protocols

Several protocols are available for the preparation of **GNF362** for in vivo administration:



| Protocol | Solvents                                         | Final Concentration    |
|----------|--------------------------------------------------|------------------------|
| 1        | 10% DMSO, 90% (20% SBE-<br>β-CD in Saline)       | ≥ 2.5 mg/mL (5.86 mM)  |
| 2        | 10% DMSO, 90% Corn Oil                           | ≥ 2.5 mg/mL (5.86 mM)  |
| 3        | 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.88 mM) |
| 4        | 20% Hydroxyl propyl-beta cyclodextrin in water   | 2 mg/mL                |

#### **Mechanism of Action**

**GNF362** is a selective inhibitor of the inositol phosphate kinase family, with the highest potency for Itpkb. It also demonstrates inhibitory activity against Itpka and Itpkc.

## **Signaling Pathway**

**GNF362** exerts its effects by inhibiting the phosphorylation of inositol 1,4,5-trisphosphate ( $Ins(1,4,5)P_3$ ) to inositol 1,3,4,5-tetrakisphosphate ( $Ins(1,3,4,5)P_4$ ). This interruption of the inositol phosphate signaling pathway leads to an accumulation of  $Ins(1,4,5)P_3$ , which in turn enhances and sustains intracellular calcium ( $Ca^{2+}$ ) levels, primarily through store-operated calcium entry (SOCE). In lymphocytes, this augmented  $Ca^{2+}$  signaling cascade ultimately triggers apoptosis in activated T cells.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [GNF362: A Technical Guide to a Novel Inositol Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2934020#gnf362-discovery-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com